Betamethasone 17,21-dipropionate

Description

BenchChem offers high-quality Betamethasone 17,21-dipropionate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Betamethasone 17,21-dipropionate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

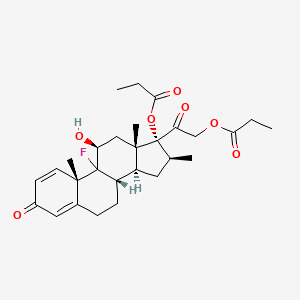

IUPAC Name |

[2-[(8S,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37FO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3/t16-,19-,20-,21-,25-,26-,27?,28-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIWBQSYVNNPZIQ-JCOVECCMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H](C3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)OC(=O)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37FO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5593-20-4 | |

| Record name | 9-fluoro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 17,21-di(propionate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.551 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the In Vitro Mechanism of Action of Betamethasone 17,21-dipropionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro mechanism of action of Betamethasone 17,21-dipropionate, a potent synthetic glucocorticoid. The information presented herein is intended to support research and development efforts by providing detailed insights into its molecular interactions, cellular effects, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Glucocorticoid Receptor Agonism

Betamethasone 17,21-dipropionate exerts its anti-inflammatory, immunosuppressive, and anti-proliferative effects primarily by acting as a potent agonist for the glucocorticoid receptor (GR).[1][2][3] The GR is a cytosolic receptor that, upon ligand binding, translocates to the nucleus and functions as a ligand-dependent transcription factor.[2][4] The molecular mechanism can be broadly divided into genomic and non-genomic effects, with the genomic pathway being the most significant for its therapeutic actions.

The genomic actions of the Betamethasone 17,21-dipropionate-GR complex involve two primary mechanisms:

-

Transactivation: The activated GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[2][5] This interaction upregulates the transcription of anti-inflammatory genes, such as those encoding for annexin (B1180172) A1 (lipocortin-1), interleukin-10 (IL-10), and mitogen-activated protein kinase phosphatase-1 (MKP-1).[2][4] Annexin A1 is known to inhibit phospholipase A2, thereby blocking the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[2]

-

Transrepression: The activated GR can also repress the expression of pro-inflammatory genes without directly binding to DNA.[5][6] This is achieved through protein-protein interactions with other transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[2][5] By tethering to these factors, the GR complex interferes with their ability to recruit co-activators, leading to a downregulation of genes encoding for cytokines, chemokines, and adhesion molecules.[2][7]

Quantitative Data

The following tables summarize key quantitative data for Betamethasone 17,21-dipropionate and related glucocorticoids from in vitro studies.

Table 1: Glucocorticoid Receptor Binding Affinity

| Compound | Binding Affinity (Kd, nM) | Relative Binding Affinity (RBA) vs. Dexamethasone | Reference(s) |

| Betamethasone 17,21-dipropionate | ~0.1 | 1300 | [8] |

| Dexamethasone | ~2.5 - 7.7 | 100 | [8] |

| Budesonide | ~0.4 - 9.3 | 980 | [8] |

| Fluticasone Propionate | ~0.2 - 0.5 | 1800 | [8] |

Note: Kd (dissociation constant) represents the concentration of a ligand at which half of the receptors are occupied. A lower Kd indicates a higher binding affinity. RBA is the binding affinity relative to a standard, typically Dexamethasone.

Table 2: In Vitro Anti-inflammatory Activity (IC50 Values)

| Assay | Cell Type | Stimulus | Measured Parameter | IC50 (nM) | Reference(s) |

| Lipase Inhibition | - | p-nitrophenyllaurate | Enzyme Activity | 0.36 ± 0.01 mg/ml | [6] |

| Cytokine Release (IL-17A) | Human Th17 Skin Model | - | IL-17A Secretion | Not explicitly stated, but showed greater suppression than clobetasol (B30939) propionate | [9] |

| Cytokine Release (TNF-α) | Psoriatic Skin Explants | - | TNF-α Secretion | Significantly better inhibition in combination with calcipotriol (B1668217) compared to mono-treatments | [10] |

Note: IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half. Data for specific anti-inflammatory IC50 values for Betamethasone 17,21-dipropionate are limited in the reviewed literature.

Signaling Pathways

The anti-inflammatory effects of Betamethasone 17,21-dipropionate are mediated through complex signaling pathways. The following diagrams illustrate the key molecular interactions.

Caption: Glucocorticoid Receptor Genomic Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to characterize the mechanism of action of Betamethasone 17,21-dipropionate.

Glucocorticoid Receptor Competitive Binding Assay

This assay determines the binding affinity of a compound to the GR by measuring its ability to displace a radiolabeled ligand.

Protocol:

-

Receptor Source Preparation: Prepare a cytosolic fraction from cells or tissues expressing the GR (e.g., A549 human lung carcinoma cells).

-

Incubation: In a multi-well plate, incubate a constant concentration of a radiolabeled GR ligand (e.g., [3H]dexamethasone) with the receptor preparation in the presence of varying concentrations of Betamethasone 17,21-dipropionate (the competitor). Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled dexamethasone).

-

Separation: After incubation to equilibrium, separate the receptor-bound from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration through glass fiber filters.

-

Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Caption: Workflow for GR Competitive Binding Assay.

NF-κB Transrepression Reporter Assay

This cell-based assay measures the ability of a compound to inhibit NF-κB-mediated gene transcription.

Protocol:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293 or A549) and transiently transfect them with a reporter plasmid containing an NF-κB response element upstream of a reporter gene (e.g., luciferase). A constitutively expressed control reporter plasmid (e.g., Renilla luciferase) should be co-transfected for normalization.

-

Compound Treatment: After transfection, pre-treat the cells with various concentrations of Betamethasone 17,21-dipropionate for a specified period (e.g., 1 hour).

-

NF-κB Activation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β), for a further incubation period (e.g., 6-8 hours).

-

Cell Lysis and Reporter Assay: Lyse the cells and measure the activity of both the NF-κB-driven reporter and the control reporter using a luminometer and appropriate substrates.

-

Data Analysis: Normalize the NF-κB reporter activity to the control reporter activity. Calculate the percentage of inhibition of the stimulated signal for each concentration of the test compound and determine the IC50 value.

Caption: Workflow for NF-κB Transrepression Reporter Assay.

Cytokine Release Assay (ELISA)

This assay quantifies the inhibitory effect of a compound on the secretion of pro-inflammatory cytokines from immune cells.

Protocol:

-

Cell Culture and Stimulation: Culture appropriate immune cells (e.g., peripheral blood mononuclear cells (PBMCs), macrophages, or differentiated Th1/Th17 cells).[11] Add various concentrations of Betamethasone 17,21-dipropionate to the cell cultures. Stimulate the cells with a pro-inflammatory agent (e.g., lipopolysaccharide (LPS) for macrophages, or anti-CD3/CD28 antibodies for T cells) and incubate for a suitable period (e.g., 24-48 hours).

-

Supernatant Collection: After incubation, centrifuge the cell cultures and collect the supernatant.

-

ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) on the collected supernatants to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β, IL-17A).[11] This involves capturing the cytokine with a specific antibody coated on a microplate, followed by detection with a biotinylated secondary antibody and a streptavidin-enzyme conjugate.

-

Data Analysis: Generate a standard curve using recombinant cytokine. Use the standard curve to determine the cytokine concentrations in the samples. Calculate the percentage of inhibition of cytokine release for each concentration of the test compound and determine the IC50 value.

Quantitative PCR (qPCR) for Cytokine mRNA Expression

This assay measures the effect of a compound on the gene expression of cytokines at the mRNA level.

Protocol:

-

Cell Culture and Treatment: Culture and treat cells with Betamethasone 17,21-dipropionate and a pro-inflammatory stimulus as described for the cytokine release assay.

-

RNA Extraction: After a shorter incubation period (e.g., 4-24 hours), harvest the cells and extract total RNA using a suitable method (e.g., TRIzol reagent or a commercial kit).

-

cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random hexamers).

-

qPCR: Perform real-time quantitative PCR using the synthesized cDNA, specific primers for the target cytokine genes and a housekeeping gene (for normalization), and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.

-

Data Analysis: Determine the cycle threshold (Ct) values for the target and housekeeping genes. Calculate the relative mRNA expression levels using the ΔΔCt method. Determine the effect of the compound on cytokine gene expression.

Conclusion

The in vitro mechanism of action of Betamethasone 17,21-dipropionate is multifaceted, centered around its potent agonism of the glucocorticoid receptor. Through the genomic pathways of transactivation and transrepression, it effectively upregulates anti-inflammatory genes and suppresses pro-inflammatory gene expression, leading to a broad inhibition of the inflammatory response. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of this and other glucocorticoids in a research and drug development setting.

References

- 1. antbioinc.com [antbioinc.com]

- 2. researchgate.net [researchgate.net]

- 3. Betamethasone Dipropionate Nanocrystals: Investigation, Feasibility and In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protocol for the Differentiation and Characterization of Human Th17 Cells: R&D Systems [rndsystems.com]

- 5. gene-quantification.de [gene-quantification.de]

- 6. In silico and in vitro Study of the Inhibitory Effect of Anti-inflammatory Drug Betamethasone on Two Lipases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. farmaciajournal.com [farmaciajournal.com]

Physicochemical Properties of Betamethasone 17,21-dipropionate: A Technical Guide for Drug Delivery

Introduction

Betamethasone (B1666872) 17,21-dipropionate (BDP) is a high-potency synthetic glucocorticoid, a class of steroid hormones renowned for their profound anti-inflammatory and immunosuppressive effects.[1][2] As an esterified derivative of betamethasone, BDP is designed to enhance lipophilicity, thereby improving its penetration across biological membranes, a critical attribute for topical and other localized drug delivery systems.[3] Its efficacy in treating inflammatory skin conditions like eczema, psoriasis, and dermatitis is well-established.[2]

The successful formulation of a drug product hinges on a comprehensive understanding of the active pharmaceutical ingredient's (API) physicochemical properties. For BDP, characteristics such as solubility, melting point, stability, and crystalline form dictate its dissolution rate, bioavailability, and overall therapeutic performance.[4][5] This technical guide provides an in-depth overview of the core physicochemical properties of BDP, detailed experimental protocols for their characterization, and the implications of these properties for the development of effective drug delivery systems.

Core Physicochemical Properties

The fundamental chemical and physical properties of Betamethasone 17,21-dipropionate are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₃₇FO₇ | [6][7] |

| Molecular Weight | 504.6 g/mol | [6][7] |

| Appearance | White to pale yellowish-white crystalline powder. | [8][9] |

| Melting Point | 175 - 179 °C (with decomposition). | [10] |

| UV Maximum (in Methanol) | ~239 nm | [8][9] |

| Specific Optical Rotation | +66.0° to +72.0° (c=1, Dioxane) |

Solubility Profile

BDP's solubility is a critical determinant of its formulation design, particularly for liquid and semi-solid dosage forms. Its poor aqueous solubility necessitates strategies to enhance its dissolution and bioavailability.

| Solvent | Solubility Description | Reference |

| Water | Practically Insoluble | [8][9][11] |

| Hexane | Practically Insoluble | [8] |

| Acetone | Freely Soluble | [8][11] |

| Methylene Chloride | Freely Soluble | [11] |

| Chloroform | Freely Soluble | [8] |

| 1,4-Dioxane | Freely Soluble | [8] |

| Methanol | Soluble | [8][9] |

| Ethanol (95%) | Sparingly Soluble | [8][11] |

| Diethyl Ether | Slightly Soluble | [8][9] |

| DMSO | 110 mg/mL | [2] |

Stability Profile

The stability of BDP is influenced by several environmental factors, which must be controlled to ensure the safety and efficacy of the final drug product.

-

pH Stability : BDP exhibits maximum stability in aqueous environments at a pH range of 3.5 to 4.5.[12][13] Deviations from this optimal range can lead to accelerated degradation through hydrolysis and isomerization.[14]

-

Thermal Stability : The compound is sensitive to heat and undergoes thermal degradation.[12] The degradation process has been shown to follow first-order kinetics.[12][13]

-

Photostability : BDP is gradually affected by light, necessitating protection from light during storage.[8][9]

-

Degradation Pathways : The primary degradation products resulting from hydrolysis are betamethasone-17-propionate, betamethasone-21-propionate, and the parent betamethasone alcohol.[12][13] This degradation can lead to a significant loss of therapeutic activity.[14]

Mechanism of Action: Glucocorticoid Receptor Signaling

Betamethasone 17,21-dipropionate exerts its therapeutic effects by modulating gene expression through the glucocorticoid receptor (GR). As a lipophilic molecule, it readily diffuses across the cell membrane to initiate a cascade of intracellular events.[15][16] The activated GR complex then moves into the nucleus, where it binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs).[1] This binding leads to the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory transcription factors, ultimately suppressing the inflammatory response.[1][7][15]

Experimental Protocols for Characterization

A thorough physicochemical characterization is essential for formulation development and quality control.[4] The following protocols describe standard methods for evaluating key properties of BDP.

Equilibrium Solubility Determination

This method determines the saturation solubility of BDP in a specific solvent at a controlled temperature.

-

Preparation : Add an excess amount of BDP to a known volume of the selected solvent (e.g., purified water, buffer solution, ethanol) in a sealed glass vial.[17]

-

Equilibration : Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for 24 to 48 hours to ensure equilibrium is reached.[18]

-

Separation : After incubation, visually confirm the presence of undissolved solid. Centrifuge the samples to pellet the excess solid.

-

Analysis : Carefully withdraw the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulates.[17]

-

Quantification : Dilute the filtered solution with a suitable mobile phase and analyze the concentration of dissolved BDP using a validated High-Performance Liquid Chromatography (HPLC) method.[17]

-

Calculation : Express the solubility in units such as mg/mL or µg/mL.

Melting Point Determination (Capillary Method)

This protocol determines the temperature range over which BDP transitions from a solid to a liquid.

-

Sample Preparation : Ensure the BDP sample is finely powdered and thoroughly dried. Pack a small amount into a capillary tube to a height of 2-3 mm.[18]

-

Instrumentation : Use a calibrated digital melting point apparatus.

-

Heating : Place the capillary tube into the heating block. Heat at a rapid rate initially, then reduce the rate to 1-2 °C per minute when the temperature is within 15-20 °C of the expected melting point.

-

Observation : Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (completion). The range between these two temperatures is the melting range.

Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial for quantifying BDP and detecting its degradation products.

-

Chromatographic Conditions (Typical) :

-

Column : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase : An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol.[18]

-

Flow Rate : 1.0 - 1.5 mL/min.

-

Detection : UV detector set at the wavelength of maximum absorption (~239 nm).[9]

-

Temperature : Column oven set to a constant temperature (e.g., 30 °C).

-

-

Forced Degradation Study : To validate the method's stability-indicating capability, subject BDP solutions to forced degradation conditions, including acid (0.1 M HCl), base (0.1 M NaOH), oxidation (3% H₂O₂), heat (e.g., 105°C), and light (ICH Q1B guidelines).[14] The method must be able to resolve the intact BDP peak from all resulting degradation product peaks.[14]

Differential Scanning Calorimetry (DSC)

DSC is used to study thermal transitions, such as melting and polymorphic changes.

-

Sample Preparation : Accurately weigh a small amount (2-5 mg) of BDP into an aluminum DSC pan and hermetically seal it.

-

Instrumentation : Place the sample pan and an empty reference pan into the DSC cell.

-

Analysis : Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

Data Interpretation : Record the heat flow as a function of temperature. An endothermic peak will correspond to the melting of the substance, providing both the onset temperature and the heat of fusion. This technique is also critical for identifying potential polymorphs.[19]

Implications for Drug Delivery

The distinct physicochemical properties of BDP directly guide the strategy for formulation development.

-

Poor Aqueous Solubility : This is the most significant challenge. It makes BDP unsuitable for simple aqueous solutions. Therefore, it is commonly formulated in non-aqueous or lipid-based vehicles like ointments and creams.[20] For advanced delivery, formulation into microemulsions, solid lipid nanoparticles (SLNs), or nanostructured lipid carriers (NLCs) can enhance solubility, skin deposition, and flux.[19][21]

-

High Lipophilicity : While poor water solubility is a challenge, the compound's lipophilic nature is advantageous for topical delivery, as it facilitates partitioning into and permeation across the stratum corneum, the skin's primary barrier.[3]

-

pH-Dependent Stability : The optimal stability at an acidic pH (3.5-4.5) must be considered when formulating aqueous or emulsion-based systems.[12] The pH of the formulation should be adjusted and buffered within this range to minimize degradation and ensure a viable shelf-life.

Conclusion

Betamethasone 17,21-dipropionate is a potent anti-inflammatory steroid whose formulation is critically dependent on its physicochemical properties. Its high lipophilicity and poor aqueous solubility necessitate the use of specialized lipid-based or advanced nanoparticle delivery systems to ensure adequate bioavailability at the target site. Furthermore, its sensitivity to pH, light, and heat requires careful control over formulation composition and storage conditions. A thorough characterization using the methodologies outlined in this guide is a prerequisite for developing robust, stable, and therapeutically effective drug products containing this important API.

References

- 1. What is the mechanism of Betamethasone Dipropionate? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 4. labinsights.nl [labinsights.nl]

- 5. pharmainventor.com [pharmainventor.com]

- 6. Betamethasone 17,21-dipropionate CAS#: 5593-20-4 [m.chemicalbook.com]

- 7. Betamethasone Dipropionate | C28H37FO7 | CID 21800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 10. Betamethasone | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Betamethasone 17,21-dipropionate | 5593-20-4 [chemicalbook.com]

- 12. Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. What is the mechanism of Betamethasone? [synapse.patsnap.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Development of Betamethasone Dipropionate-Loaded Nanostructured Lipid Carriers for Topical and Transdermal Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. octagonchem.com [octagonchem.com]

- 21. DoE-based development, physicochemical characterization, and pharmacological evaluation of a topical hydrogel containing betamethasone dipropionate microemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vivo Metabolic Landscape of Betamethasone 17,21-dipropionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betamethasone (B1666872) 17,21-dipropionate (BMDP), a potent synthetic glucocorticoid, undergoes extensive metabolic transformation in vivo, leading to a variety of metabolites with differing pharmacological activities. Understanding the metabolic fate of BMDP is crucial for comprehending its pharmacokinetic and pharmacodynamic profile, as well as for the development of new therapeutic agents and the assessment of drug safety. This technical guide provides an in-depth overview of the current knowledge on the in vivo metabolism of BMDP, detailing the identified metabolites, the enzymatic processes involved, and the analytical methodologies employed for their identification and quantification. The information is presented to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and metabolic studies.

Introduction

Betamethasone 17,21-dipropionate is a widely used corticosteroid for the treatment of various inflammatory and allergic conditions. As a prodrug, its therapeutic efficacy is dependent on its conversion to active metabolites. The metabolic pathway of BMDP is complex, involving hydrolysis of the ester groups followed by further modifications of the steroid nucleus. This guide synthesizes the available scientific literature to provide a detailed account of the in vivo metabolic transformations of BMDP.

Metabolic Pathways of Betamethasone 17,21-dipropionate

The in vivo metabolism of Betamethasone 17,21-dipropionate is a multi-step process that can be broadly divided into two phases:

Phase I: Hydrolysis of the Propionate (B1217596) Esters

The initial and primary metabolic pathway for BMDP is the enzymatic hydrolysis of its two propionate ester groups at the C17 and C21 positions. This process is catalyzed by esterases present in various tissues, including the skin, liver, and plasma. The hydrolysis occurs in a stepwise manner, leading to the formation of two key monoester metabolites and the ultimate active form, betamethasone.

The primary metabolites formed through hydrolysis are:

-

Betamethasone 17-propionate (BMP or B17P)

-

Betamethasone 21-propionate (B21P)

-

Betamethasone (BM or BOH)

Betamethasone 17-propionate is often considered the main active metabolite.[1] The specific esterases responsible for the hydrolysis of BMDP in vivo have not been definitively identified, though studies on similar corticosteroid esters suggest that enzymes such as paraoxonase 1 may be involved.[2]

Phase II: Metabolism of the Betamethasone Core

Once betamethasone is formed, its steroid nucleus undergoes further metabolic transformations, primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. While the specific CYP isoforms responsible for betamethasone metabolism are not fully elucidated, studies on the related glucocorticoid beclomethasone (B1667900) dipropionate strongly suggest the involvement of the CYP3A subfamily, particularly CYP3A4 and CYP3A5.[3][4] Betamethasone itself has been shown to induce the expression of CYP3A4 and CYP3A7 in human fetal liver cells.[5]

Key Phase II metabolic reactions include:

-

Hydroxylation: The addition of hydroxyl (-OH) groups to the steroid structure. A significant metabolite identified is 6β-hydroxybetamethasone.[6]

-

Oxidation: Conversion of hydroxyl groups to keto groups.

-

Reduction: Saturation of double bonds in the A-ring of the steroid.

A study on the metabolism of betamethasone in human urine has identified a wide range of metabolites, indicating that the biotransformation is extensive.[7][8] These metabolites are often conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate their excretion.

Metabolic Pathway Diagram

Quantitative Data on Metabolites

The quantitative analysis of BMDP and its metabolites is essential for pharmacokinetic and toxicological assessments. The following tables summarize available quantitative data from in vivo studies. It is important to note that data can vary significantly depending on the species, dose, route of administration, and analytical method used.

Table 1: Pharmacokinetic Parameters of Betamethasone and its Metabolites in Plasma

| Species | Compound | Dose and Route | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Reference |

| Camels | Betamethasone | 35 µg/kg IM | 15.9 | 0.5 | 7.17 | [9] |

| Sheep | Betamethasone | 0.25 mg/kg IM (phosphate) | - | - | 4 | [9] |

| Sheep | Betamethasone | 0.5 mg/kg IM (phosphate/acetate) | - | - | 14 | [9] |

Note: Comprehensive quantitative data for all metabolites across different species and matrices is limited in the publicly available literature.

Experimental Protocols

The identification and quantification of BMDP metabolites rely on sophisticated analytical techniques and well-designed in vivo studies.

In Vivo Study Design

A typical in vivo study to investigate the metabolism of BMDP involves the following steps:

-

Animal Model Selection: Common animal models include rats, mice, rabbits, sheep, and camels.[9][10][11][12] The choice of species depends on the specific research question and the desire to extrapolate findings to humans.

-

Drug Administration: BMDP is administered through various routes, including intravenous, intramuscular, and topical application.[9][11][12] The dose and formulation are selected to mimic therapeutic use or for specific pharmacokinetic profiling.

-

Sample Collection: Biological samples such as blood (plasma/serum), urine, and feces are collected at predetermined time points.[1][7][10] For a comprehensive metabolic profile, collection of bile and tissues (e.g., liver, kidney) may also be necessary.

-

Sample Preparation: This is a critical step to extract the metabolites from the complex biological matrix and to remove interfering substances. Common techniques include:

-

Liquid-Liquid Extraction (LLE): Using organic solvents like ethyl acetate (B1210297) or a mixture of ether and n-hexane.[7]

-

Solid-Phase Extraction (SPE): Using cartridges with a stationary phase that retains the analytes, which are then eluted with a suitable solvent.[1][13]

-

-

Analytical Instrumentation: The prepared samples are analyzed using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS).[1][7] This technique provides the sensitivity and selectivity required to detect and identify metabolites, often present at low concentrations.

Experimental Workflow Diagram

Analytical Methodology: LC-MS/MS

LC-MS/MS is the gold standard for the analysis of BMDP and its metabolites.

-

Chromatography: Reversed-phase HPLC is typically used to separate the parent drug and its metabolites based on their polarity. A C18 column is commonly employed with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Mass Spectrometry: Tandem mass spectrometry (MS/MS) provides structural information for metabolite identification and allows for highly sensitive and selective quantification using techniques like multiple reaction monitoring (MRM). Electrospray ionization (ESI) is a common ionization source. The specific fragmentation patterns of the parent drug and its metabolites are used for their unambiguous identification.[6]

Table 2: Example of LC-MS/MS Parameters for Betamethasone Metabolite Analysis

| Parameter | Description |

| Chromatography | |

| Column | C18 reversed-phase column |

| Mobile Phase A | Water with 0.1% formic acid or ammonium formate (B1220265) buffer |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | A gradient elution is typically used to separate compounds with a wide range of polarities. |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |

| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification, full scan and product ion scan for identification |

| Precursor/Product Ions | Specific to each metabolite being analyzed |

Conclusion and Future Directions

The in vivo metabolism of Betamethasone 17,21-dipropionate is a complex process initiated by the hydrolysis of the ester side chains to yield the active metabolite, betamethasone 17-propionate, and subsequently betamethasone. The betamethasone core then undergoes further Phase II metabolism, primarily through oxidation and hydroxylation mediated by CYP450 enzymes.

While the major metabolic pathways have been elucidated, further research is needed in several areas:

-

Definitive identification of the specific esterases and CYP450 isoforms involved in the metabolism of BMDP in humans.

-

Comprehensive quantitative profiling of metabolites in various tissues and excreta across different species to create a more complete picture of the drug's disposition.

-

Investigation of potential species differences in metabolism to improve the extrapolation of animal data to humans.

A deeper understanding of the in vivo metabolism of Betamethasone 17,21-dipropionate will continue to be a critical component in the optimization of its therapeutic use and the development of safer and more effective corticosteroid therapies.

References

- 1. scispace.com [scispace.com]

- 2. Identification of esterase involved in the metabolism of two corticosteroid soft drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of beclomethasone dipropionate by cytochrome P450 3A enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of Beclomethasone Dipropionate by Cytochrome P450 3A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of CYP3A induction by glucocorticoids in human fetal liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dshs-koeln.de [dshs-koeln.de]

- 7. Detection and characterization of betamethasone metabolites in human urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Detection and characterization of betamethasone metabolites in human urine by LC-MS/MS. | Semantic Scholar [semanticscholar.org]

- 9. camelsandcamelids.com [camelsandcamelids.com]

- 10. BETAMETHASONE PHARMACOKINETICS AFTER TWO PRODRUG FORMULATIONS IN SHEEP: IMPLICATIONS FOR ANTENATAL CORTICOSTEROID USE - PMC [pmc.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. Correlation between metabolism of betamethasone 17,21-dipropionate and adrenal hypertrophy in rat fetuses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pjsir.org [pjsir.org]

In Vitro Metabolism of Betamethasone 17,21-dipropionate in Liver Microsomes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolism of Betamethasone (B1666872) 17,21-dipropionate (BDP) using liver microsomes. BDP is a synthetic glucocorticoid prodrug used for its potent anti-inflammatory and immunosuppressive properties. Understanding its metabolic fate is crucial for drug development, enabling the characterization of active metabolites, potential drug-drug interactions, and inter-individual variability in clinical response.

Introduction to BDP Metabolism

Betamethasone 17,21-dipropionate is extensively metabolized in the liver to its active and inactive forms. The primary metabolic pathway involves the hydrolysis of the ester groups, followed by oxidation reactions mediated by cytochrome P450 (CYP) enzymes. Liver microsomes, which are vesicles of the endoplasmic reticulum, are a key in vitro tool for studying these metabolic pathways as they contain a high concentration of both esterases and CYP enzymes.[1][2]

The metabolic activation of BDP is a critical step, as the parent compound has a lower affinity for the glucocorticoid receptor compared to its hydrolyzed metabolites. The primary metabolites include Betamethasone 17-monopropionate (B17P) and Betamethasone 21-monopropionate (B21P), which are formed through the action of esterases.[3] Further hydrolysis leads to the formation of betamethasone (BOH). These metabolites can then undergo Phase I metabolism, primarily through oxidation, to form hydroxylated and dehydrogenated products, which are subsequently conjugated and excreted. While specific data for BDP is limited, studies on the structurally similar beclomethasone (B1667900) dipropionate suggest the involvement of CYP3A4 and CYP3A5 in these oxidative steps.

Metabolic Pathways

The metabolism of BDP in liver microsomes can be summarized in a two-stage process:

-

Phase I - Hydrolysis: The initial and rapid metabolism is the hydrolysis of the propionate (B1217596) esters at the C17 and C21 positions by carboxylesterases present in the liver microsomes. This results in the formation of the more active Betamethasone 17-monopropionate and the less active Betamethasone 21-monopropionate, and subsequently, the core molecule, Betamethasone.[3]

-

Phase I - Oxidation: Following hydrolysis, the betamethasone molecule can be further metabolized by CYP450 enzymes. This involves hydroxylation and dehydrogenation reactions, leading to more polar metabolites that are easier to excrete.

Below is a diagram illustrating the proposed metabolic pathway of Betamethasone 17,21-dipropionate.

Quantitative Analysis of BDP Metabolism

Table 1: Illustrative Metabolic Stability and Kinetic Parameters of Betamethasone 17,21-dipropionate in Human Liver Microsomes

| Parameter | Value | Units | Description |

| Metabolic Stability | |||

| Half-life (t1/2) | < 5 | min | Time taken for 50% of the parent drug to be metabolized. |

| Intrinsic Clearance (CLint) | > 100 | µL/min/mg protein | Volume of microsomal matrix cleared of the drug per unit time. |

| Michaelis-Menten Kinetics (for B17P formation) | |||

| Km (apparent) | 10 - 50 | µM | Substrate concentration at which the reaction rate is half of Vmax. |

| Vmax (apparent) | 500 - 1500 | pmol/min/mg protein | Maximum rate of metabolite formation. |

Experimental Protocols

This section provides detailed methodologies for conducting in vitro metabolism studies of Betamethasone 17,21-dipropionate using liver microsomes.

Metabolic Stability Assay

This protocol is designed to determine the rate at which BDP is metabolized by human liver microsomes.

Materials:

-

Betamethasone 17,21-dipropionate

-

Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

-

NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) Buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (B52724) (ice-cold)

-

Internal Standard (e.g., a structurally similar, stable compound)

-

Incubator (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of Betamethasone 17,21-dipropionate (e.g., 10 mM in DMSO).

-

On the day of the experiment, thaw the human liver microsomes on ice and dilute to a working concentration (e.g., 1 mg/mL) with cold phosphate buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a microcentrifuge tube, pre-warm the microsomal solution at 37°C for 5 minutes.

-

Add the BDP stock solution to the microsomal solution to achieve the final desired concentration (e.g., 1 µM).

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

-

-

Sample Preparation:

-

Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.

-

Vortex the samples to precipitate the proteins.

-

Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of Betamethasone 17,21-dipropionate at each time point.

-

The experimental workflow for the metabolic stability assay is depicted in the following diagram.

Metabolite Identification and Profiling

This protocol aims to identify the metabolites of BDP formed in liver microsomes.

Materials:

-

Same as for the metabolic stability assay.

Procedure:

-

Incubation:

-

Follow the same incubation procedure as the metabolic stability assay, but with a higher concentration of BDP (e.g., 10 µM) to ensure detectable levels of metabolites.

-

Incubate for a fixed time point (e.g., 60 minutes). Include a control incubation without the NADPH regenerating system to distinguish between CYP-mediated and non-CYP-mediated metabolism.

-

-

Sample Preparation:

-

Follow the same sample preparation steps.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a high-resolution mass spectrometer to detect and identify potential metabolites.

-

Metabolite identification is based on accurate mass measurements and fragmentation patterns. Common metabolic transformations to look for include hydrolysis, hydroxylation, and dehydrogenation.[4][5][6]

-

Enzyme Kinetics (Michaelis-Menten)

This protocol is to determine the kinetic parameters (Km and Vmax) for the formation of a specific metabolite (e.g., B17P).

Materials:

-

Same as for the metabolic stability assay.

-

Authentic standard of the metabolite of interest (e.g., Betamethasone 17-monopropionate).

Procedure:

-

Incubation:

-

Prepare a series of incubations with varying concentrations of BDP (e.g., 0, 1, 5, 10, 25, 50, 100, 200 µM).

-

Keep the microsomal protein concentration and incubation time constant (within the linear range of metabolite formation).

-

Initiate the reaction with the NADPH regenerating system.

-

-

Sample Preparation and Analysis:

-

Quench the reactions at a fixed time point and prepare the samples as described previously.

-

Quantify the formation of the metabolite of interest using a validated LC-MS/MS method with a standard curve prepared from the authentic metabolite standard.

-

-

Data Analysis:

-

Plot the rate of metabolite formation against the substrate concentration.

-

Fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax values.

-

The logical relationship for determining enzyme kinetics is outlined below.

Conclusion

The in vitro metabolism of Betamethasone 17,21-dipropionate in liver microsomes is a critical area of study for understanding its pharmacokinetic and pharmacodynamic properties. The primary metabolic pathway involves rapid hydrolysis by esterases to active monopropionate metabolites and betamethasone, followed by CYP-mediated oxidation. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the metabolic stability, metabolite profile, and enzyme kinetics of BDP. Such studies are essential for the preclinical development of this and other corticosteroid prodrugs.

References

- 1. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 2. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dshs-koeln.de [dshs-koeln.de]

- 5. Detection and characterization of betamethasone metabolites in human urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Crystal Structure and Polymorphism of Betamethasone 17,21-Dipropionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and potential polymorphism of Betamethasone (B1666872) 17,21-dipropionate (BMD), a potent synthetic glucocorticoid. Understanding the solid-state properties of this active pharmaceutical ingredient (API) is critical for ensuring product quality, stability, and bioavailability.

Core Chemical and Physical Properties

Betamethasone 17,21-dipropionate is the 17,21-dipropionate ester of betamethasone, a synthetic analog of prednisolone.[1] It is a white to creamy-white, odorless crystalline powder.[1] Chemically, it is designated as 9-Fluoro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 17,21-dipropionate.[1][2] Its primary therapeutic applications are in dermatology for its anti-inflammatory, antipruritic, and vasoconstrictive actions.[1]

Crystal Structure Analysis

The definitive crystal structure of Betamethasone 17,21-dipropionate has been determined, providing foundational knowledge of its three-dimensional arrangement.

The compound crystallizes in the orthorhombic space group P2₁2₁2₁.[3] The steroid skeleton's overall shape is comparable to other anti-inflammatory steroids.[3] Ring A is planar, rings B and C adopt typical chair conformations, and ring D is in an envelope conformation.[3] This specific spatial arrangement is fundamental to its interaction with glucocorticoid receptors.[2][4]

Table 1: Crystallographic Data for Betamethasone 17,21-Dipropionate

| Parameter | Value | Reference |

| Molecular Formula | C₂₈H₃₇FO₇ | [2][3] |

| Molecular Weight | 504.60 g/mol | [2] |

| Crystal System | Orthorhombic | [3] |

| Space Group | P2₁2₁2₁ | [3] |

Polymorphism in Betamethasone 17,21-Dipropionate

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different internal lattice structure but the same chemical composition.[5] While specific polymorphs of Betamethasone 17,21-dipropionate are not extensively detailed in the provided literature, the phenomenon is well-documented for related corticosteroids, such as alclometasone (B1664502) dipropionate and betamethasone valerate.[6][7] Different polymorphs can exhibit variations in critical physicochemical properties, including:

-

Solubility and Dissolution Rate: Affecting bioavailability.[5]

-

Melting Point and Thermal Stability: Crucial for manufacturing and storage.[5]

-

Mechanical Properties: Influencing powder flow and tablet compression.

-

Chemical Stability: Impacting shelf-life.[5]

Given the structural complexity of BMD, the existence of multiple polymorphic forms is highly probable. The investigation and characterization of these forms are essential during drug development to select the most stable and effective form for a final dosage formulation.

Table 2: Physicochemical Properties of Betamethasone 17,21-Dipropionate

| Property | Value(s) | Reference(s) |

| Melting Point | 178 °C | [8] |

| 176 - 180 °C | [9] | |

| 175.0 to 179.0 °C | ||

| 170-179 °C (decomposes) | [10] | |

| 177 °C | ||

| Optical Rotation | +65.7° (dioxane) | [8][10] |

| +63 to +70° (dioxane) | [9] | |

| +66.0 to +72.0° (dioxane) | ||

| Solubility | Practically insoluble in water; freely soluble in acetone (B3395972) and methylene (B1212753) chloride; sparingly soluble in ethanol. | [8][9][11] |

Experimental Protocols

The study of crystal structure and polymorphism involves specific experimental techniques for crystallization and characterization.

Controlling the crystallization process is key to isolating specific polymorphs. An anti-solvent crystallization method is a common approach.

Protocol: Anti-Solvent Crystallization [12]

-

Dissolution: Dissolve Betamethasone 17,21-dipropionate (BDP) in a suitable solvent (e.g., acetone, dichloromethane, or ethanol) to create a clear solution. A typical ratio is 1 part BDP to 10-50 parts solvent.[12]

-

Precipitation: Add the BDP solution to an anti-solvent (e.g., water) under controlled stirring. The anti-solvent volume can range from 30 to 500 parts.[12]

-

Mixing: Maintain continuous stirring (100-800 rpm) for a period of 2 to 10 minutes to induce crystallization.[12]

-

Isolation: Collect the resulting micro-particles by filtration.

-

Drying: Dry the isolated solid under appropriate conditions to remove residual solvents. Note: Varying solvents, temperatures, stirring rates, and addition rates can lead to the formation of different polymorphic forms.

A combination of analytical methods is required to unambiguously identify and characterize different solid forms.

Powder X-ray Diffraction (PXRD)

-

Principle: PXRD is the primary technique for identifying crystalline phases. Each polymorph produces a unique diffraction pattern based on its distinct crystal lattice.

-

Methodology: A polycrystalline sample is irradiated with monochromatic X-rays. The intensity of the scattered X-rays is measured as a function of the scattering angle (2θ). The resulting diffractogram serves as a fingerprint for the specific crystalline form.[6][13]

Differential Scanning Calorimetry (DSC)

-

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, heats of fusion, and solid-solid phase transitions.

-

Methodology: A small, weighed amount of the sample is placed in an aluminum pan and heated at a constant rate. Endothermic events (like melting) and exothermic events (like crystallization) are recorded, providing a thermal profile of the material.[7][13]

Fourier Transform Infrared (FTIR) Spectroscopy

-

Principle: FTIR spectroscopy detects vibrations of molecular bonds. Polymorphs can exhibit different hydrogen bonding or conformational arrangements, leading to subtle but measurable shifts in the vibrational frequencies of functional groups.[3][6]

-

Methodology: An infrared beam is passed through the sample. The resulting spectrum of absorbance or transmittance versus wavenumber reveals the presence of specific functional groups and can differentiate between polymorphic forms based on peak shifts or splitting.[3][14]

Visualizing Experimental and Logical Workflows

Diagrams created using the DOT language help to clarify the complex relationships and processes in polymorphism studies.

Caption: Experimental workflow for the crystallization and characterization of BMD polymorphs.

Caption: Logical relationship between stable and metastable polymorphic forms.

References

- 1. Betamethasone Dipropionate: Package Insert / Prescribing Info [drugs.com]

- 2. Betamethasone Dipropionate | C28H37FO7 | CID 21800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Betamethasone Dipropionate Derivatization, Biotransformation, Molecular Docking, and ADME Analysis as Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. theijes.com [theijes.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Betamethasone 17,21-dipropionate | 5593-20-4 [chemicalbook.com]

- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 10. Betamethasone | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. CN101849910B - Preparation method of betamethasone dipropionate micro-particle - Google Patents [patents.google.com]

- 13. WO2013139712A1 - NOVEL POLYMORPHIC CRYSTAL FORMS OF 5-(2-{[6-(2,2-DIFLUORO-2-PHENYLETHOXY)HEXYL]AMINO}-1-(R)-HYDROXYETHYL)-8-HYDROXYQUINOLIN-2(1H)-ONE, HEMINAPADISYLATE AS AGONIST OF THE β2 ADRENERGIC RECEPTOR. - Google Patents [patents.google.com]

- 14. Betamethasone Dipropionate Nanocrystals: Investigation, Feasibility and In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Blueprint: A Technical Guide to the Structure-Activity Relationship of Betamethasone 17,21-dipropionate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) of Betamethasone 17,21-dipropionate, a potent synthetic glucocorticoid. By dissecting its molecular structure, we can understand how it interacts with the glucocorticoid receptor (GR) to elicit its well-known anti-inflammatory and immunosuppressive effects. This document provides a comprehensive overview of its binding affinity, anti-inflammatory potency, and key pharmacokinetic characteristics, supported by detailed experimental methodologies and visual representations of its mechanism of action.

Core Concepts: The Glucocorticoid Receptor Signaling Pathway

Betamethasone 17,21-dipropionate, like other corticosteroids, exerts its effects by binding to the intracellular glucocorticoid receptor.[1][2] This ligand-receptor complex then translocates to the nucleus, where it modulates gene expression.[1][2] This process, known as the classical genomic signaling pathway, can be broadly categorized into transactivation and transrepression.

Transactivation: The GR-ligand complex can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.[3][4]

Transrepression: The GR-ligand complex can also interfere with the function of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB), thereby inhibiting the expression of inflammatory mediators.[3][5]

A simplified representation of this critical pathway is illustrated below.

Quantitative Analysis of Biological Activity

The potency of Betamethasone 17,21-dipropionate is a function of its high binding affinity for the glucocorticoid receptor and its subsequent effects on inflammatory processes. The following tables summarize key quantitative data related to its biological activity.

Table 1: Glucocorticoid Receptor Binding Affinity

| Compound | Binding Affinity (IC50, nM) | Relative Binding Affinity (RBA) |

| Betamethasone 17,21-dipropionate | ~0.1 | 1300 |

| Dexamethasone | ~2.5 - 7.7 | 100 |

| Budesonide | ~0.4 - 9.3 | 980 |

| Fluticasone Propionate (B1217596) | ~0.2 - 0.5 | 1800 |

Data compiled from multiple sources.[6] RBA is relative to Dexamethasone.

Table 2: In Vitro Anti-inflammatory Activity

| Assay | Parameter | Betamethasone 17,21-dipropionate |

| NF-κB Inhibition Assay | IC50 | Potent Inhibition |

| Cytokine Release Assay (TNF-α) | IC50 | Potent Inhibition |

Qualitative data based on the established high potency of Betamethasone 17,21-dipropionate.[7][8]

Table 3: Pharmacokinetic Properties

| Parameter | Value | Species | Route of Administration |

| Terminal Elimination Half-life | 7.17 h | Camels | Intramuscular |

| Cmax | 15.9 ng/mL | Camels | Intramuscular |

| Tmax | 0.5 h | Camels | Intramuscular |

| Adrenal Suppression | Observed in 23% of patients | Humans | Topical |

Data from studies on related formulations and species.[9][10]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the structure-activity relationship of corticosteroids like Betamethasone 17,21-dipropionate.

Glucocorticoid Receptor Binding Assay (Radioligand Competition Assay)

This assay determines the affinity of a compound for the glucocorticoid receptor by measuring its ability to compete with a radiolabeled ligand.[6][11]

Methodology:

-

Preparation of Receptor Source: A source of glucocorticoid receptors, such as a cell lysate from a cell line expressing the receptor (e.g., A549 cells) or purified receptor protein, is prepared.[7]

-

Incubation: The receptor preparation is incubated with a fixed concentration of a radiolabeled glucocorticoid (e.g., [³H]dexamethasone) and varying concentrations of the unlabeled test compound (Betamethasone 17,21-dipropionate).

-

Separation of Bound and Free Ligand: After reaching equilibrium, the bound radioligand is separated from the free radioligand. This is commonly achieved by vacuum filtration through glass fiber filters that trap the receptor-ligand complex.

-

Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value is inversely proportional to the binding affinity.

In Vitro Anti-inflammatory Assay (NF-κB Reporter Assay)

This cell-based assay measures the ability of a compound to inhibit the activity of the pro-inflammatory transcription factor NF-κB.[7]

Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., A549 human lung carcinoma cells) is cultured and transfected with a reporter plasmid. This plasmid contains a gene for a reporter enzyme (e.g., luciferase) under the control of a promoter with NF-κB binding sites.

-

Compound Treatment: The transfected cells are pre-treated with various concentrations of the test compound (Betamethasone 17,21-dipropionate) for a specified period.

-

Inflammatory Stimulation: The cells are then stimulated with an inflammatory agent, such as tumor necrosis factor-alpha (TNF-α), to activate the NF-κB pathway.

-

Cell Lysis and Reporter Assay: After stimulation, the cells are lysed, and the activity of the reporter enzyme is measured using a luminometer.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the stimulated reporter gene expression (IC50) is determined.

In Vivo Anti-inflammatory Assay (Croton Oil-Induced Ear Edema in Mice)

This in vivo assay assesses the topical anti-inflammatory potency of a compound.[12]

Methodology:

-

Animal Model: A standard strain of mice is used for the experiment.

-

Induction of Inflammation: A solution of croton oil, a potent inflammatory agent, is applied to the inner surface of one ear of each mouse to induce edema.

-

Compound Application: The test compound (Betamethasone 17,21-dipropionate), dissolved in a suitable vehicle, is applied topically to the inflamed ear. A control group receives the vehicle alone.

-

Measurement of Edema: After a specific time, the mice are euthanized, and a standardized punch biopsy is taken from both the treated and untreated ears. The weight of the biopsy punches is measured.

-

Data Analysis: The difference in weight between the punch from the inflamed ear and the untreated ear is calculated as a measure of edema. The percentage inhibition of edema by the test compound compared to the vehicle control is then determined.

Structure-Activity Relationship Insights

The high potency of Betamethasone 17,21-dipropionate can be attributed to several key structural features:

-

Fluorination at the 9α-position: This modification significantly enhances glucocorticoid activity.

-

Methyl group at the 16β-position: This substitution nearly eliminates mineralocorticoid activity, reducing the risk of side effects such as sodium and water retention.

-

Esterification at the 17α and 21-positions: The presence of propionate esters at these positions increases the lipophilicity of the molecule.[13][14] This enhanced lipophilicity facilitates penetration through the skin and cell membranes, leading to improved topical potency.[13] Studies have shown that elongation of the ester chain can increase both binding affinity and lipophilicity.[13] The 17,21-diester configuration generally results in higher binding affinity compared to the parent alcohol or the 21-ester alone.[13]

References

- 1. Betamethasone dipropionate | Glucocorticoid Receptor | TargetMol [targetmol.com]

- 2. Betamethasone Dipropionate | C28H37FO7 | CID 21800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective amplification of glucocorticoid anti-inflammatory activity through synergistic multi-target action of a combination drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. camelsandcamelids.com [camelsandcamelids.com]

- 10. drugs.com [drugs.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ptfarm.pl [ptfarm.pl]

An In-depth Technical Guide to the Glucocorticoid Receptor Binding Affinity of Betamethasone 17,21-dipropionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of betamethasone (B1666872) 17,21-dipropionate to the glucocorticoid receptor (GR). It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. This document delves into the quantitative binding data, detailed experimental protocols for determining binding affinity, and the associated cellular signaling pathways.

Executive Summary

Betamethasone 17,21-dipropionate is a potent synthetic glucocorticoid that exerts its anti-inflammatory and immunosuppressive effects primarily through its high affinity for the glucocorticoid receptor.[1][2] Understanding the specifics of this interaction is crucial for the development of new therapeutic agents and for refining the clinical application of existing ones. This guide consolidates key quantitative data, outlines the methodologies used to obtain this data, and provides visual representations of the underlying biological processes.

Quantitative Binding Affinity Data

The binding affinity of a ligand to its receptor is a critical determinant of its biological potency. For glucocorticoids, a higher affinity for the GR generally correlates with greater anti-inflammatory and immunosuppressive activity.[3] The following table summarizes the key quantitative metrics for the binding of betamethasone 17,21-dipropionate to the glucocorticoid receptor.

| Parameter | Value | Notes | Reference |

| Dissociation Constant (Kd) | ~0.1 nM | A measure of the equilibrium between the ligand-receptor complex and its dissociated components. A lower Kd value indicates a higher binding affinity. | [4] |

| Half-maximal Inhibitory Concentration (IC50) | 5.25 nM | The concentration of the drug that inhibits 50% of the specific binding of a radiolabeled ligand. This value is dependent on the experimental conditions, particularly the concentration of the radioligand used. | [5] |

| Relative Binding Affinity (RBA) | 1300 | The binding affinity relative to a standard glucocorticoid, typically dexamethasone (B1670325) (RBA = 100). This provides a standardized measure for comparing the potency of different glucocorticoids. | [4] |

Experimental Protocols

The determination of glucocorticoid receptor binding affinity is most commonly achieved through a competitive radioligand binding assay. This method quantifies the ability of an unlabeled test compound (the "competitor," in this case, betamethasone 17,21-dipropionate) to displace a radiolabeled ligand with a known high affinity for the GR.[6][7][8][9]

Principle of the Competitive Radioligand Binding Assay

A fixed concentration of a radiolabeled glucocorticoid (e.g., [³H]dexamethasone) is incubated with a source of glucocorticoid receptors. In the presence of increasing concentrations of unlabeled betamethasone 17,21-dipropionate, the amount of bound radioligand decreases as it is displaced by the unlabeled competitor. The concentration of betamethasone 17,21-dipropionate that displaces 50% of the bound radioligand is the IC50 value, which can then be used to calculate the inhibitory constant (Ki), a measure of binding affinity.

Detailed Experimental Workflow

-

Preparation of Receptor Source:

-

A source of glucocorticoid receptors is required. This is typically a cytosolic fraction prepared from tissues or cells that endogenously express the receptor at high levels, such as human lung tissue, or from cultured cell lines like A549 cells.[4]

-

Alternatively, recombinant human glucocorticoid receptor expressed in a suitable system (e.g., insect or mammalian cells) can be used for a more purified setup.[10]

-

The tissue or cells are homogenized in a suitable buffer (e.g., Tris-HCl with protease inhibitors) and centrifuged at high speed to pellet cellular debris and membranes, leaving the cytosolic fraction containing the GR.

-

-

Incubation:

-

A constant, low concentration of the radiolabeled ligand (e.g., [³H]dexamethasone) is incubated with the receptor preparation. The concentration of the radioligand is typically at or below its Kd value to ensure sensitive detection of competition.

-

Varying concentrations of unlabeled betamethasone 17,21-dipropionate are added to the incubation mixture. A wide range of concentrations is used to generate a complete competition curve.

-

Control tubes are included:

-

Total binding: Contains only the radioligand and the receptor preparation.

-

Non-specific binding: Contains the radioligand, the receptor preparation, and a high concentration of a non-radiolabeled, high-affinity glucocorticoid (e.g., unlabeled dexamethasone) to saturate all specific binding sites.

-

-

The incubation is carried out at a controlled temperature (e.g., 4°C) for a sufficient period to reach equilibrium (typically several hours to overnight).[10]

-

-

Separation of Bound and Free Radioligand:

-

After incubation, the receptor-bound radioligand must be rapidly separated from the unbound (free) radioligand.

-

A common method is filtration using glass fiber filters. The reaction mixture is rapidly passed through the filter, which traps the larger receptor-ligand complexes while allowing the smaller, free radioligand to pass through.[4]

-

The filters are then washed quickly with ice-cold buffer to remove any non-specifically trapped radioligand.

-

Another method involves the use of dextran-coated charcoal, which adsorbs the free radioligand, followed by centrifugation to pellet the charcoal and separate it from the supernatant containing the receptor-bound radioligand.

-

-

Quantification of Radioactivity:

-

The amount of radioactivity trapped on the filters or present in the supernatant is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The percentage of specific binding is plotted against the logarithm of the concentration of betamethasone 17,21-dipropionate.

-

The resulting sigmoidal curve is analyzed using non-linear regression to determine the IC50 value.

-

The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways and Mechanisms of Action

Betamethasone 17,21-dipropionate, as a glucocorticoid receptor agonist, initiates a cascade of molecular events that ultimately lead to its therapeutic effects.[1][11] The primary mechanism involves the modulation of gene expression.

Genomic Signaling Pathway

The classical or genomic signaling pathway of glucocorticoids is a multi-step process:

-

Ligand Binding: In its inactive state, the glucocorticoid receptor resides in the cytoplasm as part of a large multiprotein complex that includes heat shock proteins (Hsp90, Hsp70) and immunophilins. The binding of betamethasone 17,21-dipropionate to the ligand-binding domain of the GR triggers a conformational change in the receptor.[12][13]

-

Receptor Activation and Translocation: This conformational change leads to the dissociation of the heat shock proteins and exposes a nuclear localization signal on the GR. The activated ligand-receptor complex then translocates from the cytoplasm into the nucleus.[13][14]

-

Gene Regulation: Once in the nucleus, the GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of target genes.[14][15]

-

Transactivation: The binding of the GR dimer to GREs can upregulate the transcription of anti-inflammatory genes, such as those encoding for lipocortin-1 and IκBα (inhibitor of NF-κB).

-

Transrepression: The activated GR can also repress the transcription of pro-inflammatory genes by interfering with the activity of other transcription factors, such as NF-κB and AP-1. This is a key mechanism for its anti-inflammatory effects.[15]

-

The net result of these genomic actions is the suppression of the inflammatory response through the reduced production of pro-inflammatory cytokines, chemokines, and adhesion molecules, and the increased production of anti-inflammatory proteins.

Mandatory Visualizations

Experimental Workflow for Glucocorticoid Receptor Binding Assay

Caption: Workflow for determining glucocorticoid receptor binding affinity.

Glucocorticoid Receptor Signaling Pathway

Caption: Glucocorticoid receptor genomic signaling pathway.

References

- 1. Betamethasone dipropionate | Glucocorticoid Receptor | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Relative receptor affinity comparisons among inhaled/intranasal corticosteroids: perspectives on clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. benchchem.com [benchchem.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

- 10. benchchem.com [benchchem.com]

- 11. Betamethasone Dipropionate | C28H37FO7 | CID 21800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 14. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Betamethasone 17,21-dipropionate: A Technical Guide for Identification

Introduction

Betamethasone 17,21-dipropionate is a potent synthetic glucocorticoid utilized extensively in topical dermatological preparations for its anti-inflammatory and immunosuppressive properties.[1] Its chemical structure is 9-Fluoro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 17,21-dipropionate, with a molecular formula of C₂₈H₃₇FO₇ and a molecular weight of 504.59 g/mol .[2][3] Rigorous identification and characterization of this active pharmaceutical ingredient (API) are paramount to ensure its quality, safety, and efficacy. Spectroscopic techniques are central to this process, providing a detailed fingerprint of the molecule's structure and functional groups. This guide presents a comprehensive overview of the primary spectroscopic methods employed for the identification of Betamethasone 17,21-dipropionate, complete with experimental protocols and data interpretation.

Overall Spectroscopic Identification Workflow

The identification of Betamethasone 17,21-dipropionate is a multi-step process that leverages the strengths of various spectroscopic techniques to confirm its complex structure. The general workflow begins with sample preparation, followed by analysis using complementary spectroscopic methods, and concludes with data integration and structural confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a quantitative technique used to measure the absorption of ultraviolet or visible radiation by a substance. For Betamethasone 17,21-dipropionate, it is primarily used for identification and assay, based on the absorption of its conjugated α,β-unsaturated ketone chromophore.

Experimental Protocol:

-

Solvent Selection: Methanol is a commonly used solvent.[2]

-

Standard Solution Preparation: Accurately weigh and dissolve approximately 15 mg of Betamethasone 17,21-dipropionate, previously dried, in methanol to make exactly 100 mL. Pipette 5 mL of this solution and dilute with methanol to exactly 50 mL to obtain a solution with a concentration of about 15 µg/mL.[2][3]

-

Instrumentation: Use a double-beam UV-Visible spectrophotometer.

-

Data Acquisition: Scan the prepared solution from 200 to 400 nm against a methanol blank.

-

Analysis: Determine the wavelength of maximum absorbance (λmax). The spectrum should exhibit a maximum absorbance at approximately 239 nm.[2][3]

Quantitative Data:

| Parameter | Value | Reference |

| λmax | ~ 239 nm | [2][3] |

| Solvent | Methanol | [2] |

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of Betamethasone 17,21-dipropionate provides a unique fingerprint, with characteristic absorption bands corresponding to its carbonyl groups, hydroxyl group, and carbon-carbon double bonds.

Experimental Protocol:

-

Sample Preparation (KBr Disk Method): Mix 1-2 mg of the dried sample with approximately 100-200 mg of dry potassium bromide (KBr) powder.[4] Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.[4]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.